2-Azetidinecarboxylic acid, 1-propyl-, (2S)-

Lipophilicity Drug Design Physicochemical Properties

(2S)-1-Propylazetidine-2-carboxylic acid (CAS 255882-97-4) is a chiral, non-proteinogenic amino acid featuring a conformationally constrained four-membered azetidine ring with an N-propyl substituent. As an N-alkylated analog of L-azetidine-2-carboxylic acid (L-Aze), the natural proline homolog, this compound serves as a versatile scaffold for peptidomimetic design, enzyme inhibitor development, and structure–activity relationship (SAR) exploration.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 255882-97-4
Cat. No. B1527612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azetidinecarboxylic acid, 1-propyl-, (2S)-
CAS255882-97-4
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCCN1CCC1C(=O)O
InChIInChI=1S/C7H13NO2/c1-2-4-8-5-3-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
InChIKeyODBYTJNDVJFYSS-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-1-Propylazetidine-2-carboxylic acid (CAS 255882-97-4): A Chiral N-Alkyl Azetidine Building Block for Medicinal Chemistry and Peptide Research


(2S)-1-Propylazetidine-2-carboxylic acid (CAS 255882-97-4) is a chiral, non-proteinogenic amino acid featuring a conformationally constrained four-membered azetidine ring with an N-propyl substituent [1]. As an N-alkylated analog of L-azetidine-2-carboxylic acid (L-Aze), the natural proline homolog, this compound serves as a versatile scaffold for peptidomimetic design, enzyme inhibitor development, and structure–activity relationship (SAR) exploration [2]. The (2S) stereochemistry and the specific n-propyl N-substituent confer distinct physicochemical properties—including a computed XLogP3 of −1.4—that differentiate it from shorter (methyl, ethyl) and branched (isopropyl) or longer (butyl) N-alkyl congeners, making it a strategic choice for programs requiring a defined balance of lipophilicity, steric bulk, and conformational flexibility.

Why N-Alkyl Azetidine-2-carboxylic Acid Analogs Are Not Interchangeable: The Case for (2S)-1-Propyl Substitution


N-Alkyl azetidine-2-carboxylic acids form a homologous series in which the N-substituent governs critical molecular properties—including lipophilicity, steric profile, and conformational dynamics—that directly impact peptide permeability, target binding, and metabolic stability [1]. For example, the computed XLogP3 spans a range from −2.9 (parent L-Aze) to −2.3 (N-methyl), −1.9 (N-ethyl), −1.5 (N-isopropyl), and −1.4 (N-propyl), with the N-butyl analog exhibiting a markedly higher logP of approximately +0.88 [2]. These differences preclude simple interchange; selecting the N-propyl variant over the N-ethyl or N-isopropyl analog can shift the lipophilicity of a lead compound by a half-log unit or more, potentially altering oral absorption, CNS penetration, or off-target binding. The quantitative evidence below substantiates why (2S)-1-propylazetidine-2-carboxylic acid occupies a unique and defensible position within this chemical series.

Quantitative Differentiation of (2S)-1-Propylazetidine-2-carboxylic acid vs. Closest N-Alkyl Analogs


Lipophilicity (XLogP3) Comparison Across the N-Alkyl Azetidine-2-carboxylic Acid Series

The computed partition coefficient (XLogP3) of (2S)-1-propylazetidine-2-carboxylic acid is −1.4, positioning it between the more hydrophilic N-ethyl (XLogP3 = −1.9) and the more lipophilic N-butyl (LogP ≈ +0.88) analogs [1]. This value represents a lipophilicity increase of +0.5 log units over the N-ethyl derivative and +0.9 log units over the N-methyl derivative, while avoiding the >2-log-unit jump associated with the N-butyl variant [2][3].

Lipophilicity Drug Design Physicochemical Properties

Conformational Flexibility: Rotatable Bond Count vs. Branched and Shorter N-Alkyl Analogs

(2S)-1-Propylazetidine-2-carboxylic acid possesses three rotatable bonds, compared with two for the N-ethyl and N-isopropyl analogs, and one for the N-methyl derivative [1]. The linear n-propyl chain introduces additional conformational degrees of freedom not available in the branched isopropyl variant, which has the same molecular weight (143.18 g/mol) but only two rotatable bonds and a distinct steric profile [2].

Conformational Analysis Peptidomimetics Molecular Flexibility

Steric Differentiation from N-Isopropyl: Same Molecular Weight, Different Shape

Both (2S)-1-propylazetidine-2-carboxylic acid and its N-isopropyl isomer share the identical molecular formula (C₇H₁₃NO₂) and molecular weight (143.18 g/mol), yet differ fundamentally in the shape and steric presentation of the N-substituent [1]. The linear n-propyl chain extends the hydrophobic surface linearly away from the azetidine ring, whereas the isopropyl group presents a branched, globular steric profile. This shape divergence, despite identical MW and nearly identical XLogP3 (−1.4 vs. −1.5), makes them non-interchangeable in binding-site compatibility assessments.

Steric Effects Shape Diversity SAR Studies

Defined (2S) Stereochemistry: Enantiomeric Purity as a Prerequisite for Proline Analog Applications

The (2S) absolute configuration of this compound matches that of natural L-proline and L-azetidine-2-carboxylic acid, a requirement for studies involving proline analog misincorporation or stereospecific enzyme recognition [1]. L-Azetidine-2-carboxylic acid (L-Aze) is misincorporated into proteins in place of L-proline, leading to proteotoxic stress; the (2S) configuration of the N-propyl derivative preserves this stereochemical compatibility while the N-alkylation may modulate misincorporation efficiency [2].

Chirality Proline Analog Peptide Misincorporation

Computed Topological Polar Surface Area (tPSA) and Hydrogen Bond Profile: Consistent Across the N-Alkyl Series

All N-alkyl azetidine-2-carboxylic acid derivatives share an identical topological polar surface area (tPSA = 40.5 Ų), one hydrogen bond donor (carboxylic acid OH), and three hydrogen bond acceptors (carboxylate oxygens + amine nitrogen) [1]. This consistency means that lipophilicity and steric parameters are the dominant differentiating factors across the series—the N-propyl variant offers a specific and reproducible modulation of these properties without altering the core H-bond pharmacophore.

Polar Surface Area Drug-likeness Permeability

Optimal Application Scenarios for (2S)-1-Propylazetidine-2-carboxylic acid Based on Evidence-Driven Differentiation


Peptidomimetic Lead Optimization Requiring Fine-Tuned Lipophilicity in the −1.4 to −1.9 XLogP3 Window

When a peptide lead containing an L-proline or L-Aze residue requires increased lipophilicity for improved membrane permeability, (2S)-1-propylazetidine-2-carboxylic acid provides a +0.5 log unit increase over the N-ethyl analog (XLogP3 −1.9 → −1.4) without overshooting into the highly lipophilic range of the N-butyl derivative (LogP ≈ +0.88) [1]. This makes it suitable for optimizing the lipophilic ligand efficiency (LLE) of peptidomimetic drug candidates targeting intracellular or CNS proteins.

Conformational Probing of γ-Turn vs. β-Turn Induction in Bioactive Peptides

The three rotatable bonds of the N-propyl side chain offer greater conformational sampling than the N-ethyl or N-isopropyl variants (two rotatable bonds each) but less than the N-butyl variant (four rotatable bonds) [2]. This intermediate flexibility, combined with the constrained azetidine ring, positions (2S)-1-propylazetidine-2-carboxylic acid as a privileged building block for studying the effect of side-chain dynamics on reverse-turn preference in neurotrophin-related peptide fragments and other turn-dependent bioactive sequences.

Shape-Diversity Screening in Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Library (DEL) Synthesis

The near-identical molecular weight (143.18 g/mol) and lipophilicity (XLogP3 −1.4 vs. −1.5) of the N-propyl and N-isopropyl isomers, coupled with their distinct linear versus branched topologies, make them an ideal matched pair for shape-diversity screening [3]. Incorporating (2S)-1-propylazetidine-2-carboxylic acid into fragment libraries or DEL constructs adds a unique three-dimensional shape vector that complements the isopropyl variant, increasing the chances of identifying selective binding interactions.

Prodrug Design Leveraging the N-Propyl Moiety for Modulated Release or Solubility Enhancement

Recent patent literature identifies N-alkyl azetidine-2-carboxylic acid derivatives as promising motifs in prodrug design, where the N-substituent can be used to tune the physicochemical properties of poorly soluble active pharmaceutical ingredients (APIs) [4]. The N-propyl group of (2S)-1-propylazetidine-2-carboxylic acid offers an optimal balance—sufficient lipophilicity to enhance passive permeability while retaining adequate aqueous solubility—for such prodrug applications.

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